Aceanthrylen-2(1H)-one
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Overview
Description
Aceanthrylen-2(1H)-one is a polycyclic aromatic ketone with a unique structure that includes fused aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aceanthrylen-2(1H)-one typically involves cyclization reactions of suitable precursors. One common method is the cyclization of anthracene derivatives under specific conditions that promote the formation of the ketone group at the desired position. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Aceanthrylen-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Aceanthrylen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Aceanthrylen-2(1H)-one involves its interaction with molecular targets through various pathways. The compound can act as an electron acceptor or donor, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Benz[j]aceanthrylen-2(1H)-one
- Benz[e]aceanthrylen-6(5H)-one
Comparison
This compound is unique due to its specific arrangement of fused aromatic rings and the position of the ketone group. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications in materials science and organic electronics .
Properties
CAS No. |
90047-29-3 |
---|---|
Molecular Formula |
C16H10O |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1H-aceanthrylen-2-one |
InChI |
InChI=1S/C16H10O/c17-15-9-14-12-6-2-1-4-10(12)8-11-5-3-7-13(15)16(11)14/h1-8H,9H2 |
InChI Key |
JQCHXLYXNJKVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC4=CC=CC=C24)C=CC=C3C1=O |
Origin of Product |
United States |
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